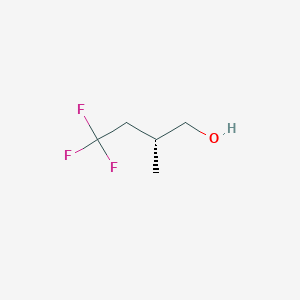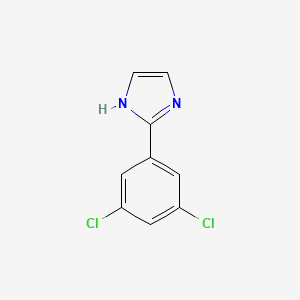
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
描述
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxyphenyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . This method is convenient and widely used for the preparation of pyrazoline derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to interact with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects.
相似化合物的比较
Similar Compounds
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound shares a similar ethoxyphenyl group but differs in the presence of a naphthalenyl group and a pyrazoline ring.
Acetanisole: An aromatic compound with a similar ethoxyphenyl structure but lacks the pyrrole ring.
Uniqueness
1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as CYP51, sets it apart from other similar compounds.
属性
CAS 编号 |
647841-58-5 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
InChI |
InChI=1S/C16H19NO2/c1-5-19-15-8-6-14(7-9-15)17-11(2)10-16(12(17)3)13(4)18/h6-10H,5H2,1-4H3 |
InChI 键 |
URMZMETZLUFCJW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[3-(benzyloxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8758385.png)


![[4-(Ethoxycarbonyl)phenoxy]acetic acid](/img/structure/B8758396.png)
![[2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride](/img/structure/B8758401.png)

![1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B8758409.png)
